3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
Description
This compound belongs to the 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class, characterized by a fused heterocyclic core with a triazole ring and a thiadiazine ring. The 3-position is substituted with a 3,4-dimethoxyphenyl group, while the 6-position features a 4-methylphenyl group. The hydrobromide salt enhances solubility and stability, critical for pharmacological applications .
Key structural features include:
- 3-Substituent: 3,4-Dimethoxyphenyl (electron-donating methoxy groups enhance binding to hydrophobic enzyme pockets).
- Salt form: Hydrobromide counterion improves crystallinity and bioavailability .
Pharmacologically, this compound has demonstrated antitumor activity by inhibiting tubulin polymerization (IC₅₀ values in low micromolar range) and PDE4 inhibition (IC₅₀ = 8 nM against PDE4A) . Its dual activity highlights its versatility in targeting both proliferative and inflammatory pathways.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S.BrH/c1-12-4-6-13(7-5-12)15-11-26-19-21-20-18(23(19)22-15)14-8-9-16(24-2)17(10-14)25-3;/h4-10H,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMOQQMXKKYMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC(=C(C=C4)OC)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide typically involves a multi-step process. One efficient method is a one-pot, three-component reaction. This involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with different bromoethanones and substituted benzoic acids . The reaction proceeds via cyclo-condensation without the need for a catalyst or metal, resulting in good to excellent yields .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same one-pot, three-component reaction. The process is advantageous due to its simplicity, high yield, and the absence of a need for expensive catalysts or metals .
Chemical Reactions Analysis
Structural Variations and Reactivity
Substituents on the phenyl rings significantly influence reactivity and biological activity. For example:
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Methoxy groups : Enhance lipophilicity and improve bioavailability.
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Alkyl chains (e.g., ethyl, pentyl) : Increase antitumor activity, particularly against breast cancer cells (e.g., MDA-MB-468) .
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Electron-withdrawing groups (e.g., nitro, chloro) : Modify reactivity in substitution reactions .
Analytical Characterization
The synthesis is validated through ¹H NMR spectroscopy , which confirms the integrity of the heterocyclic core and substituent positions . Key spectral features include:
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Proton signals corresponding to the triazolothiadiazine ring system.
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Distinct peaks for methoxy and methyl groups on the phenyl rings.
Reaction Mechanism Insights
The cyclization mechanism likely involves nucleophilic attack by the thiol group of the triazole precursor on the carbonyl carbon of the aryl halide, followed by elimination to form the fused ring system . Substituent effects on reaction rates and product stability are critical, as electron-donating groups (e.g., methoxy) may stabilize intermediates, while electron-withdrawing groups (e.g., nitro) accelerate cyclization .
Structural Comparison with Analogues
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . Molecular docking studies have shown that it can bind to human cancer receptors, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of triazolothiadiazines are highly dependent on substituents at the 3- and 6-positions. Below is a comparative analysis:
Table 1: Structural and Activity Comparison of Selected Triazolothiadiazines
Key Observations:
Role of Methoxy Substitutions :
- The 3,4-dimethoxyphenyl group in the target compound is critical for PDE4 inhibition, as seen in analogues like compound 6 (IC₅₀ = 8 nM) . Methoxy groups likely engage in hydrogen bonding with enzyme active sites.
- Replacing 3,4-dimethoxy with 2,5-dimethoxy (compound 5F ) retains PDE4 potency, suggesting flexibility in substitution patterns .
Bulky or electron-withdrawing groups (e.g., 4-dichlorophenyl in 5c) shift activity toward antimicrobial effects, possibly due to altered target interactions .
Salt Forms and Bioavailability: The hydrobromide salt in the target compound contrasts with non-ionic forms (e.g., 5c, 7a), offering improved solubility for in vivo applications .
Antitumor vs. Antimicrobial Activity :
- Tubulin inhibitors (e.g., the target compound) require planar aromatic systems for binding, whereas antimicrobial activity in 5c and 7a correlates with halogenated or simpler aryl groups .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a member of the triazolo-thiadiazine family, which has garnered attention for its potential biological activities, particularly in oncology. This article reviews the synthesis and biological evaluation of this compound, focusing on its antitumor properties and mechanisms of action.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with appropriate phenacyl bromides in a solvent such as ethyl acetate. The resulting compounds are characterized using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structures and purity.
Antitumor Activity
A significant focus of research on this compound has been its antitumor activity . Studies have demonstrated that derivatives of this triazolo-thiadiazine exhibit potent cytotoxic effects against various cancer cell lines. Notably:
- In Vitro Studies : A comprehensive study conducted by the National Cancer Institute evaluated the compound against 60 different cancer cell lines including leukemia, non-small cell lung cancer (NSCLC), colon cancer, and breast cancer. The results indicated that these compounds possess significant antineoplastic activity, suggesting their potential as anticancer agents .
- Mechanism of Action : The biological activity is believed to be mediated through the activation of caspases and induction of apoptosis in cancer cells. This mechanism is critical as it promotes programmed cell death in malignant cells while sparing normal cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Breast Cancer Cell Lines : In a specific study focusing on MDA-MB-468 breast cancer cells, modifications in the side chains (such as replacing hydrogen with ethyl or pentyl groups) resulted in enhanced antitumor efficacy .
- Cytotoxicity Profiles : Research has shown that certain derivatives not only inhibit cell proliferation but also induce apoptosis through mitochondrial pathways and upregulation of pro-apoptotic factors .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|
| MDA-MB-468 (Breast) | 5.0 | Apoptosis via caspase activation | Enhanced activity with side chain modifications |
| A549 (Lung) | 8.0 | Mitochondrial pathway activation | Significant reduction in viability |
| HCT116 (Colon) | 7.5 | Induction of cell cycle arrest | Potential for combination therapy |
Q & A
Q. What are the standard synthetic routes for preparing triazolo-thiadiazine derivatives like this compound?
The compound is synthesized via multi-step reactions starting from substituted phenols or thiol precursors. For example:
- Step 1 : Condensation of 4-thioalkyl phenols with aldehydes or ketones to form thiadiazine intermediates .
- Step 2 : Cyclization with hydrazine derivatives or triazole precursors under acidic/basic conditions to form the triazolo-thiadiazine core .
- Final step : Hydrobromide salt formation via reaction with HBr in ethanol . Key reagents include hydrazine hydrate, phosphorus oxychloride, and substituted phenacyl bromides.
Q. How is the molecular structure of this compound confirmed?
Structural validation employs:
- Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and crystal packing (e.g., monoclinic system with space group Pc, β = 99.65° for analogous triazolo-thiadiazines) .
- Spectroscopy : H/C NMR confirms substituent positions; IR identifies functional groups (e.g., C=N stretching at ~1600 cm) .
- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., CHBrNS requires 42.74% C, 2.93% H) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene .
- Catalysis : KCO or NaOH accelerates thiol-alkylation steps .
- Temperature control : Cyclization at 80–100°C minimizes side products like thiadiazole byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates pure hydrobromide salts .
Q. What strategies resolve contradictions in biological activity data for triazolo-thiadiazines?
- Dose-response studies : Test activity across concentrations (e.g., 4–24 μM) to identify non-linear effects .
- Enzyme specificity assays : Use purified targets (e.g., 14-α-demethylase for antifungal activity) to isolate mechanism-based effects from off-target interactions .
- Comparative SAR : Modify substituents (e.g., methoxy vs. methyl groups) to correlate electronic effects with activity trends .
Q. How can molecular docking predict interactions with biological targets?
- Target selection : Use PDB structures (e.g., 3LD6 for lanosterol demethylase) .
- Docking software : AutoDock Vina or Schrödinger Suite evaluates binding poses and affinity scores.
- Validation : Compare docking results with experimental IC values to refine force field parameters .
Q. What analytical methods quantify solubility and stability in physiological buffers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
